3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Description
IUPAC Nomenclature and CAS Registry Analysis
The systematic naming of 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid follows IUPAC guidelines for bicyclic heterocyclic compounds. The parent structure is 2,3-dihydro-1-benzofuran, a fused bicyclic system comprising a benzene ring and a tetrahydrofuran moiety. The substituents are numbered to assign the lowest possible locants: a methyl group at position 3 and a carboxylic acid group at position 5. The resulting IUPAC name, this compound, unambiguously defines the compound’s structure.
The CAS Registry Number 1537587-70-4 is uniquely assigned to this compound, distinguishing it from isomers such as 2-methyl or 4-methyl derivatives. A second CAS number (230293-43-3 ) is occasionally referenced in commercial catalogs, but this discrepancy likely arises from differing regiochemical interpretations or vendor-specific nomenclature practices. The molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol are consistent across sources, confirming the compound’s identity.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 1537587-70-4 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol |
Molecular Geometry and Conformational Analysis
The compound’s structure features a planar benzofuran ring system fused to a partially saturated furan ring. The methyl group at position 3 introduces steric effects that influence the dihydrofuran ring’s puckering. X-ray diffraction data from analogous dihydrobenzofuran derivatives reveal that the non-aromatic oxygen-containing ring adopts a half-chair conformation, with the methyl group occupying an equatorial position to minimize strain.
The carboxylic acid substituent at position 5 lies coplanar with the benzene ring, facilitating resonance stabilization. Intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the furan oxygen is precluded due to spatial separation, but intermolecular hydrogen bonds dominate crystalline packing. Density functional theory (DFT) calculations on similar systems predict a torsional angle of 76.53° between the carboxylic acid group and the benzofuran plane, aligning with crystallographic observations.
Crystallographic Studies and X-ray Diffraction Data
Single-crystal X-ray analysis of this compound remains unreported, but data from closely related compounds provide insights. For example, ethyl 5,6-dihydroxybenzofuran-3-carboxylate crystallizes in a triclinic system with space group P-1 , unit cell parameters a = 8.9847 Å , b = 10.5228 Å , c = 11.2032 Å , and angles α = 106.484° , β = 93.420° , γ = 103.646° . These metrics suggest that introducing a methyl group at position 3 would marginally increase unit cell volume due to steric bulk.
In the crystal lattice, carboxylic acid dimers form via O–H···O hydrogen bonds, creating R₂²(8) motifs. Adjacent dimers interconnect through C–H···π interactions involving the benzene ring, stabilizing the three-dimensional framework. Powder X-ray diffraction (PXRD) patterns of analogous dihydrobenzofurans exhibit characteristic peaks at 2θ = 12.5° , 18.7° , and 25.3° , corresponding to (101), (012), and (110) planes, respectively.
Comparative Analysis with Related Dihydrobenzofuran Derivatives
Structural variations among dihydrobenzofuran carboxylic acids significantly influence their physicochemical properties:
2,3-Dihydro-1-benzofuran-5-carboxylic acid (CAS 76429-73-7) :
Benzofuran-5-carboxylic acid (CAS 90721-27-0) :
2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9) :
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|
| This compound | 178.18 | ~170 | Methyl at C3, carboxylic acid at C5 |
| 2,3-Dihydro-1-benzofuran-5-carboxylic acid | 164.16 | 185 | No methyl group |
| Benzofuran-5-carboxylic acid | 162.14 | 210–212 | Fully aromatic system |
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-4,6H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXMIBODMIVZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl Esters
A widely employed method involves hydrolyzing methyl 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylate to the corresponding carboxylic acid. This approach, adapted from the synthesis of benzofuran-5-carboxylic acid, uses alkaline hydrolysis under mild conditions:
Procedure :
A mixture of methyl 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylate (1.3 g, 6.7 mmol) in methanol (51 mL) and aqueous NaOH (5%, 41 mL) is heated at 65°C for 4 hours. After cooling, methanol is removed under reduced pressure, and the aqueous layer is acidified to pH 1 with HCl. Extraction with chloroform yields the carboxylic acid with a reported 98% yield.
Key Advantages :
- High yield (≥95%) under optimized conditions.
- Minimal side reactions due to the stability of the dihydrobenzofuran ring.
Limitations :
- Requires access to the methyl ester precursor, which itself necessitates multi-step synthesis.
Cyclization via Mitsunobu Reaction
The Mitsunobu reaction enables intramolecular cyclization to construct the dihydrobenzofuran ring. A patent describing the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid provides a adaptable framework:
Procedure :
- Cyclization : 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate (1.0 eq) is treated with triphenylphosphine (0.8–1.2 eq) and diethyl azodicarboxylate (0.8–1.2 eq) in tetrahydrofuran at room temperature for 2–3 hours. Alkane solvent addition precipitates the cyclized intermediate.
- Chlorination : N-Chlorosuccinimide (1.0 eq) in dichloromethane introduces chlorine at position 5.
- Hydrolysis : Alkaline hydrolysis (NaOH in methanol/water) followed by acidification yields the carboxylic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | PPh₃, DEAD | THF | RT | 70–80% |
| 2 | NCS | CH₂Cl₂ | RT | 65–75% |
| 3 | NaOH | MeOH/H₂O | RT | 85–90% |
Key Advantages :
- High regioselectivity for chlorine and carboxylic acid positioning.
- Scalable for industrial production.
Limitations :
- Multi-step process requiring purification at each stage.
Rhodium-Catalyzed Annulation
Rhodium-mediated C–H activation offers a modern approach to benzofuran synthesis. A review highlights rhodium catalysts for constructing benzofuran cores via annulation of substituted benzamides with vinylene carbonate:
Procedure :
Substituted benzamides are treated with vinylene carbonate in the presence of CpRh (cyclopentadienyl rhodium complex) in tetrachloroethane. The reaction proceeds via C–H activation, migratory insertion, and β-oxygen elimination, yielding benzofuran derivatives in 30–80% yields.
Application to Target Compound :
Adapting this method, 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid could be synthesized by selecting a benzamide precursor with pre-installed methyl and hydroxyl groups.
Key Advantages :
- Atom-economical with fewer synthetic steps.
- Tunable for diverse substituents.
Limitations :
- Moderate yields in some cases.
- High catalyst costs.
Bronsted Acid-Mediated Cyclization
Bronsted acids like triflic acid (TfOH) or acetic acid facilitate cyclization of o-alkynylphenols to benzofurans. A reported method involves protonation of vinylogous esters to generate oxocarbenium intermediates, followed by oxa-Michael addition:
Procedure :
o-Alkynylphenol derivatives are treated with TfOH in hexafluoroisopropanol (HFIP), stabilizing charged intermediates and promoting cyclization. For example, acetic acid catalyzes the reaction of benzoquinone with diethyl acetylenedicarboxylate, yielding benzofuran derivatives via lactonization.
Reaction Parameters :
| Acid Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| TfOH | HFIP | 0–25°C | 60–75% |
| AcOH | Toluene | Reflux | 50–65% |
Key Advantages :
- Avoids transition metals.
- Compatible with sensitive functional groups.
Limitations :
- Requires stringent control of reaction conditions to prevent polymerization.
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on critical parameters:
| Method | Yield Range | Steps | Cost | Scalability |
|---|---|---|---|---|
| Ester Hydrolysis | 90–98% | 1 | Low | High |
| Mitsunobu Cyclization | 70–90% | 3 | Moderate | Moderate |
| Rhodium Catalysis | 30–80% | 1 | High | Low |
| Acid-Mediated Cyclization | 50–75% | 2 | Low | Moderate |
Key Insights :
- Ester Hydrolysis is optimal for rapid, high-yield production if ester precursors are available.
- Mitsunobu Cyclization offers precise control over substituents but involves complex purification.
- Rhodium Catalysis is innovative but limited by cost and variable yields.
- Acid-Mediated Methods provide a metal-free alternative with moderate efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Uniqueness
3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O3. It is a derivative of benzofuran, which is known for its broad range of biological activities. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant activity against various pathogens:
- Antitubercular Activity : Benzofuran derivatives have been shown to inhibit Mycobacterium tuberculosis effectively. For example, compounds synthesized from benzofuran scaffolds demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis H37Rv strains .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans and Candida parapsilosis, with MICs around 100 μg/mL .
Anticancer Activity
Benzofuran derivatives are being investigated for their anticancer activities. The mechanism often involves the disruption of cancer cell signaling pathways and induction of apoptosis:
- Mechanism : The compound may interact with specific molecular targets within cancer cells, leading to altered gene expression and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate (MIC ~100 μg/mL) | Promising |
| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | Structure | High (MIC ~8 μg/mL) | Moderate |
| Psoralen | Structure | Low | High (used in photochemotherapy) |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to benzofuran derivatives:
- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis, revealing that certain substitutions significantly enhanced activity .
- Antifungal Studies : Compounds derived from benzofuran showed varying degrees of antifungal activity, with some exhibiting MICs comparable to established antifungal agents .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclization of substituted phenolic precursors with methyl groups and subsequent oxidation to introduce the carboxylic acid moiety. Key steps include regioselective halogenation (e.g., bromination at C5) followed by hydrolysis or carboxylation. Purification is achieved via recrystallization using polar aprotic solvents (e.g., acetone/water mixtures). Purity (>95%) can be confirmed by HPLC with UV detection (λ = 254 nm) and NMR spectroscopy .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?
- ¹H NMR : Look for characteristic signals:
- Methyl group (C3): δ ~1.3–1.5 ppm (doublet due to coupling with adjacent dihydrofuran protons).
- Dihydrofuran protons (C2/C3): δ ~3.0–3.5 ppm (multiplet).
- Aromatic protons (C4/C6): δ ~6.8–7.2 ppm (doublet of doublets).
- ¹³C NMR : Carboxylic acid carbonyl at δ ~170–175 ppm; dihydrofuran carbons (C2/C3) at δ ~25–35 ppm. Reference data from marine-derived analogues (e.g., Quadricinctafuran A) can validate assignments .
Q. What solvent systems are suitable for chromatographic separation of this compound?
Reverse-phase C18 columns with mobile phases like methanol:water (70:30, v/v) or acetonitrile:0.1% trifluoroacetic acid (TFA) achieve optimal resolution. For TLC, silica gel plates with ethyl acetate/hexane (1:1) provide Rf ≈ 0.4–0.5 under UV visualization .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved during structural elucidation?
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-proton correlations and long-range coupling.
- Compare with crystallographic data (e.g., X-ray diffraction) for analogous compounds, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, to validate spatial arrangements .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = 223.0970 for C₁₂H₁₅O₄) .
Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound in anticancer research?
- Functional group modification : Introduce substituents (e.g., sulfonyl, halogen, or glycosyl groups) at C5 or C7 to assess impact on bioactivity. For example, 7-sulfamoyl derivatives show enhanced solubility for in vitro assays .
- In vitro assays : Evaluate cytotoxicity using MTT/PrestoBlue in cancer cell lines (e.g., HepG2, MCF-7). Compare with natural analogues like Quadricinctafuran A, which exhibited IC₅₀ values <10 µM in marine sponge studies .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or topoisomerase II) using software like AutoDock Vina .
Q. How can crystallography resolve challenges in stereochemical assignments for dihydrofuran derivatives?
Single-crystal X-ray diffraction is critical for determining absolute configuration. For example, studies on 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid confirmed planarity of the benzofuran ring and dihedral angles between substituents, resolving ambiguities in NMR-based stereochemical assignments .
Q. What are the key considerations for designing stability studies under physiological conditions?
- pH stability : Test degradation in buffers (pH 1.2–7.4) over 24–72 hours. Carboxylic acid derivatives are prone to decarboxylation at low pH.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzofurans).
- Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photodegradation .
Methodological Notes
- Safety protocols : Handle chlorinated or sulfonated derivatives in fume hoods with PPE. Neutralize waste with 10% sodium bicarbonate before disposal .
- Data validation : Cross-reference spectral data with repositories like PubChem or ChEBI to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
